4-(5-ethyl-2H-tetrazol-2-yl)aniline
Overview
Description
4-(5-ethyl-2H-tetrazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol It is characterized by the presence of a tetrazole ring attached to an aniline moiety, with an ethyl group at the 5-position of the tetrazole ring
Preparation Methods
The synthesis of 4-(5-ethyl-2H-tetrazol-2-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides . One common method includes the reaction of 4-nitroaniline with ethyl orthoformate and sodium azide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the tetrazole ring. The nitro group is then reduced to an amine to yield the final product .
Chemical Reactions Analysis
4-(5-ethyl-2H-tetrazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group (if present) to an amine.
Substitution: The tetrazole ring and the aniline moiety can undergo substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Coupling Reactions: The aniline moiety can participate in coupling reactions, such as the formation of azo compounds through diazotization followed by coupling with phenols or other aromatic amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-ethyl-2H-tetrazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-ethyl-2H-tetrazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and exert its effects. The aniline moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
4-(5-ethyl-2H-tetrazol-2-yl)aniline can be compared with other tetrazole derivatives, such as:
4-(5-methyl-2H-tetrazol-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
4-(5-phenyl-2H-tetrazol-2-yl)aniline:
4-(5-ethyl-2H-tetrazol-2-yl)phenol:
The uniqueness of this compound lies in its specific combination of the tetrazole ring, ethyl group, and aniline moiety, which imparts distinct chemical and biological properties.
Biological Activity
4-(5-ethyl-2H-tetrazol-2-yl)aniline is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique tetrazole ring, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article compiles relevant research findings, synthesis methods, and biological evaluations to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an aniline moiety linked to a 5-ethyl-substituted tetrazole ring, which contributes to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Research by Stewart et al. (2015) highlights the use of UV irradiation to facilitate the formation of triazole derivatives from tetrazoles, indicating that similar methodologies could be applied for synthesizing this compound . The synthesis routes often yield moderate to high purity and yield, making it suitable for further biological evaluations.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of tetrazole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Although specific data on this compound is limited, its structural analogs show promising antibacterial activity .
Anticancer Activity
The potential anticancer properties of tetrazole derivatives have been explored extensively. Research indicates that compounds containing tetrazole rings can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation . While direct studies on this compound are scarce, its structural characteristics suggest it may exhibit similar effects.
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole-containing compounds has also been noted. These compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The presence of the ethyl group in this compound may enhance its interaction with these biological targets.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
1. Enzyme Inhibition:
Tetrazole derivatives are known to inhibit enzymes such as acetylcholinesterase and COX enzymes, leading to reduced inflammation and improved neurological function.
2. Modulation of Signaling Pathways:
These compounds may influence pathways related to apoptosis and cell survival, contributing to their anticancer effects.
Case Studies
- Antibacterial Screening:
In vitro studies have shown that similar tetrazole derivatives effectively inhibit bacterial growth at concentrations ranging from 50 to 200 μg/mL against Bacillus cereus and Pseudomonas aeruginosa .
Compound | Target Bacteria | Minimum Inhibitory Concentration (μg/mL) |
---|---|---|
Tetrazole A | E. coli | 100 |
Tetrazole B | S. aureus | 150 |
4-(5-Ethyl-Tetrazole Aniline | TBD | TBD |
Properties
IUPAC Name |
4-(5-ethyltetrazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-9-11-13-14(12-9)8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBHJLOJXUFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(N=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280423 | |
Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-94-4 | |
Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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